molecular formula C14H24N2O3 B4417100 Ethyl 2-(1-cyclohexyl-3-oxopiperazin-2-yl)acetate

Ethyl 2-(1-cyclohexyl-3-oxopiperazin-2-yl)acetate

Cat. No.: B4417100
M. Wt: 268.35 g/mol
InChI Key: VICFIEVHYJHQAA-UHFFFAOYSA-N
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Description

Ethyl (1-cyclohexyl-3-oxo-2-piperazinyl)acetate is an organic compound with the molecular formula C14H24N2O3. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring.

Preparation Methods

The synthesis of Ethyl 2-(1-cyclohexyl-3-oxopiperazin-2-yl)acetate typically involves the reaction of cyclohexylamine with ethyl chloroacetate in the presence of a base, followed by cyclization to form the piperazine ring. The reaction conditions often include solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Ethyl (1-cyclohexyl-3-oxo-2-piperazinyl)acetate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and temperatures ranging from 0°C to 100°C. Major products formed from these reactions include various derivatives of piperazine and cyclohexane .

Scientific Research Applications

Ethyl (1-cyclohexyl-3-oxo-2-piperazinyl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(1-cyclohexyl-3-oxopiperazin-2-yl)acetate involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting enzymes or receptors involved in critical cellular processes. For example, it could inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to the suppression of cell growth and proliferation . The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Properties

IUPAC Name

ethyl 2-(1-cyclohexyl-3-oxopiperazin-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O3/c1-2-19-13(17)10-12-14(18)15-8-9-16(12)11-6-4-3-5-7-11/h11-12H,2-10H2,1H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VICFIEVHYJHQAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1C(=O)NCCN1C2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-(1-cyclohexyl-3-oxopiperazin-2-yl)acetate
Reactant of Route 2
Ethyl 2-(1-cyclohexyl-3-oxopiperazin-2-yl)acetate
Reactant of Route 3
Ethyl 2-(1-cyclohexyl-3-oxopiperazin-2-yl)acetate
Reactant of Route 4
Ethyl 2-(1-cyclohexyl-3-oxopiperazin-2-yl)acetate
Reactant of Route 5
Ethyl 2-(1-cyclohexyl-3-oxopiperazin-2-yl)acetate
Reactant of Route 6
Ethyl 2-(1-cyclohexyl-3-oxopiperazin-2-yl)acetate

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